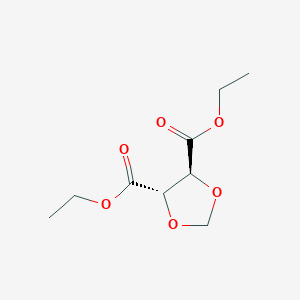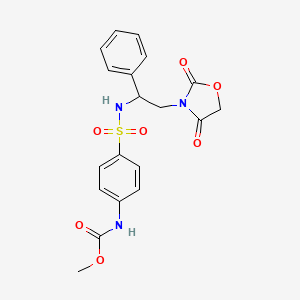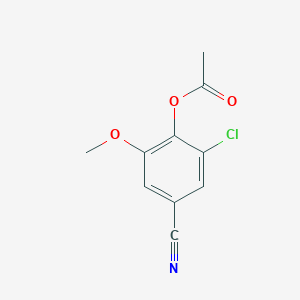
2-Chloro-4-cyano-6-methoxyphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-cyano-6-methoxyphenyl acetate is a chemical compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-cyano-6-methoxyphenyl acetate consists of 10 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
2-Chloro-4-cyano-6-methoxyphenyl acetate is a solid at room temperature. It has a predicted melting point of 101.12°C and a predicted boiling point of approximately 297.2°C at 760 mmHg. The predicted density is approximately 1.3 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Chemical Synthesis : This compound has been utilized in various chemical synthesis processes. For instance, it is involved in the preparation of certain chloroacetamide herbicides, which are used in agricultural production. These herbicides include acetochlor, alachlor, butachlor, and metolachlor, and are known for their involvement in complex metabolic activation pathways leading to DNA-reactive products (Coleman et al., 2000). Additionally, 2-Chloro-4-cyano-6-methoxyphenyl acetate plays a role in the synthesis of novel compounds such as cyanopyridine and cyanopyrans, which show antimicrobial activity, including against Mycobacterium tuberculosis (Vyas et al., 2009).
Metabolism Studies : Research has shown that liver microsomes from both humans and rats can metabolize related chloroacetamide herbicides, revealing important aspects of their bioactivation and degradation pathways (Coleman et al., 2000).
Catalysis and Organic Reactions
Catalytic Applications : The compound has been involved in research exploring its role in catalytic processes. For example, disulfonic acid imidazolium chloroaluminate has been used as a catalyst for synthesizing related compounds, demonstrating the potential for green and efficient synthetic methodologies (Moosavi-Zare et al., 2013).
Photochemical Approaches : Studies on the photochemical behavior of related esters, including p-methoxyphenyl and p-methylphenyl esters, have provided insights into the synthesis of chromones, a class of compounds with various biological activities (Álvaro et al., 1987).
Environmental and Biological Impacts
Herbicide Reception and Activity : The reception and activity of chloroacetamide herbicides, including those synthesized from similar compounds, have been studied in agricultural contexts. This research helps understand how these herbicides interact with the environment and affect crop growth (Banks & Robinson, 1986).
Biological Activity : The antimicrobial activities of compounds synthesized from similar structures, like cyanopyridine and cyanopyrans, highlight the potential biomedical applications of these chemicals (Vyas et al., 2009).
Propiedades
IUPAC Name |
(2-chloro-4-cyano-6-methoxyphenyl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c1-6(13)15-10-8(11)3-7(5-12)4-9(10)14-2/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROKRSOMNQYVBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Cl)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-cyano-6-methoxyphenyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

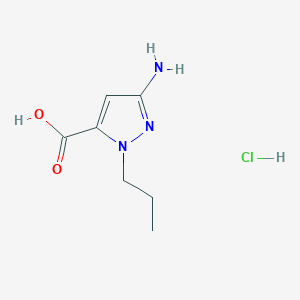


![5-methyl-N-(3-methylbutyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2462460.png)

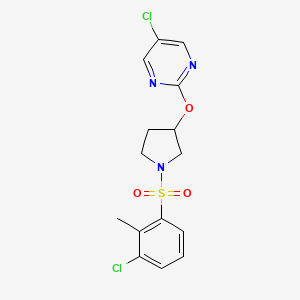
![N-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl}prop-2-enamide](/img/structure/B2462466.png)
![N-(4-Fluorophenyl)-4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidine-1-carboxamide](/img/structure/B2462467.png)
![Methyl 5-azaspiro[3.4]octane-7-carboxylate;hydrochloride](/img/structure/B2462468.png)



